molecular formula C16H35NO B14679496 1-(Dimethylamino)tetradecan-2-OL CAS No. 34607-63-1

1-(Dimethylamino)tetradecan-2-OL

Cat. No.: B14679496
CAS No.: 34607-63-1
M. Wt: 257.45 g/mol
InChI Key: YQHAXWSOFFPUCW-UHFFFAOYSA-N
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Description

1-(Dimethylamino)tetradecan-2-OL is a 14-carbon amino alcohol featuring a dimethylamino group (-N(CH₃)₂) at position 1 and a hydroxyl group (-OH) at position 2. This amphiphilic structure confers both hydrophilic (due to polar -OH and -N(CH₃)₂ groups) and lipophilic (due to the long alkyl chain) properties, making it relevant for applications in surfactants, pharmaceutical intermediates, or drug delivery systems. Its physicochemical behavior, such as solubility and bioavailability, is influenced by the interplay of these functional groups and the extended hydrocarbon backbone.

Properties

CAS No.

34607-63-1

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

1-(dimethylamino)tetradecan-2-ol

InChI

InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(2)3/h16,18H,4-15H2,1-3H3

InChI Key

YQHAXWSOFFPUCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CN(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)tetradecan-2-OL typically involves the reaction of tetradecan-2-OL with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydrogenation of myristic acid or its esters, followed by the introduction of the dimethylamino group. This process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)tetradecan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-(Dimethylamino)tetradecan-2-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)tetradecan-2-OL involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall behavior in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Chain Length Variations

a) 1-(Dibenzylamino)-2-methylpropan-2-OL (CAS 344868-41-3)
  • Structure: A branched amino alcohol with dibenzylamino (-N(CH₂C₆H₅)₂) and hydroxyl groups on a 3-carbon chain.
  • Molecular Weight: 269.38 g/mol (C₁₈H₂₃NO) .
  • Comparison: The dibenzylamino group introduces steric bulk and aromaticity, reducing water solubility compared to 1-(Dimethylamino)tetradecan-2-OL. The shorter chain (3C vs. 14C) limits lipophilicity, making it less suited for lipid-based applications. Applications may diverge: branched analogs are often used in asymmetric catalysis, whereas long-chain amino alcohols are utilized in surfactants.
b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure: A 3-carbon amino alcohol with a methylamino (-NHCH₃) group and a thiophene substituent .
  • Shorter chain (3C) and heteroaromatic group reduce lipid solubility compared to the 14-carbon analog. Pharmacological activity may differ due to the thiophene’s electron-rich structure, which can alter receptor interactions.

Alkyl Chain Analog: 1-Tetradecene

  • Structure : A 14-carbon alpha-olefin (C₁₄H₂₈) without functional groups .
  • Comparison: Lacks polar -OH and -N(CH₃)₂ groups, rendering it purely hydrophobic.

Cyclohexanol Derivatives: Desvenlafaxine Succinate

  • Structure: A cyclohexanol ring with dimethylamino and phenolic groups .
  • Comparison: The cyclic structure and phenolic -OH enhance rigidity and hydrogen-bonding capacity, favoring CNS penetration in pharmaceuticals.

Physicochemical and Pharmacological Properties

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Lipophilicity (LogP) Applications
This compound ~285 (estimated) -OH, -N(CH₃)₂, 14C chain Low High Surfactants, drug delivery
1-(Dibenzylamino)-2-methylpropan-2-OL 269.38 -OH, -N(CH₂C₆H₅)₂, branched Very low Moderate Catalysis, intermediates
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ~185 -OH, -NHCH₃, thiophene Moderate Low Pharmaceuticals, materials
1-Tetradecene 196.36 C=C (alkene) Insoluble Very high Industrial chemicals

Key Findings:

  • Chain Length : Longer chains (e.g., 14C) enhance lipid solubility but reduce water solubility, critical for designing amphiphilic molecules .
  • Functional Groups : The -N(CH₃)₂ group increases basicity (pKa ~9–10), influencing ionization and bioavailability at physiological pH. Thiophene or benzyl substituents alter electronic properties and bioactivity .

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